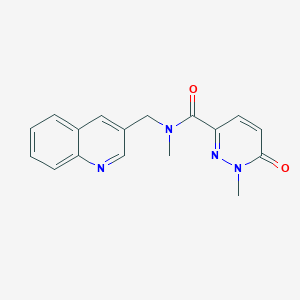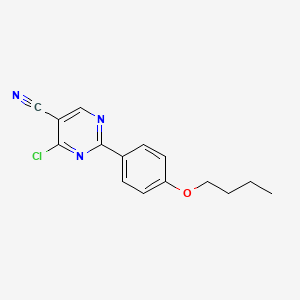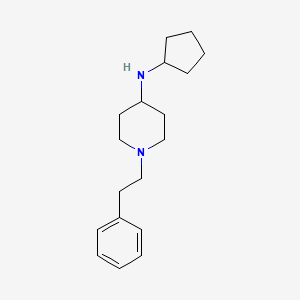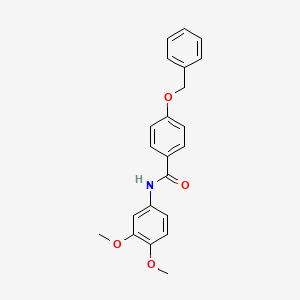![molecular formula C17H22N2O3 B5183526 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been shown to have anti-tumor activity and has been studied for its potential to treat various types of cancer. In cardiovascular disease research, this compound has been found to have vasodilatory effects and has been investigated for its potential to treat hypertension.
Mécanisme D'action
The mechanism of action of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which are involved in regulating cellular processes. Additionally, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been shown to modulate the expression of various genes, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective and anti-tumor effects. Additionally, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been found to have vasodilatory effects, which contribute to its potential as a treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with. Additionally, this compound has been extensively studied, and its synthesis method has been optimized to produce high yields of pure product. However, one limitation of using 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results and design experiments.
Orientations Futures
There are many potential future directions for research on 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol. One direction is to further investigate its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Another direction is to explore its anti-tumor activity and potential as a cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify specific signaling pathways that it modulates. Finally, there is potential for the development of new derivatives of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol involves the reaction of 2-butyl-1,3-benzoxazole-5-carbonyl chloride with piperidin-4-ol in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been used extensively in research studies.
Propriétés
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-16-18-14-11-12(5-6-15(14)22-16)17(21)19-9-7-13(20)8-10-19/h5-6,11,13,20H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKPFSYYXLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)




![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)

![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)
